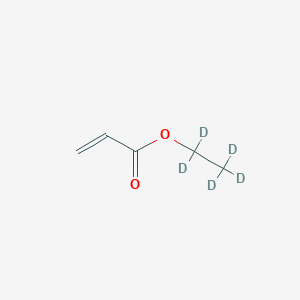

Ethyl-d5acrylate(approx. 20 ppm monoethyl ether hydroquinone)

CAS No.:

Cat. No.: VC18393711

Molecular Formula: C5H8O2

Molecular Weight: 105.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H8O2 |

|---|---|

| Molecular Weight | 105.15 g/mol |

| IUPAC Name | 1,1,2,2,2-pentadeuterioethyl prop-2-enoate |

| Standard InChI | InChI=1S/C5H8O2/c1-3-5(6)7-4-2/h3H,1,4H2,2H3/i2D3,4D2 |

| Standard InChI Key | JIGUQPWFLRLWPJ-PVGOWFQYSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])OC(=O)C=C |

| Canonical SMILES | CCOC(=O)C=C |

Introduction

Chemical Structure and Physicochemical Properties

Table 1: Comparative Molecular Properties

| Property | Ethyl-d5acrylate | Ethyl Acrylate |

|---|---|---|

| Molecular Formula | C₅D₅H₃O₂ | C₅H₈O₂ |

| Molecular Weight (g/mol) | 105.15 | 100.12 |

| IUPAC Name | 1,1,2,2,2-pentadeuterioethyl prop-2-enoate | Ethyl prop-2-enoate |

| Stabilizer | 20 ppm monoethyl ether hydroquinone | 15 ± 5 ppm MEHQ |

Physicochemical Characteristics

The deuterium substitution minimally affects bulk properties but alters intermolecular interactions. Key parameters include:

-

Density: 0.922 g/cm³ at 20°C (identical to non-deuterated form due to similar molar volume)

-

Boiling Point: 100°C (matches ethyl acrylate due to comparable vapor pressure)

-

Flash Point: 9°C (highly flammable, requiring inert atmosphere storage)

Synthesis and Deuteration Process

Production Methodology

Ethyl-d5acrylate synthesis follows a three-step protocol:

-

Esterification: Acrylic acid reacts with deuterated ethanol (C₂D₅OD) under acidic catalysis, forming deuterated ethyl acrylate.

-

Distillation: Crude product is purified via fractional distillation under reduced pressure to minimize thermal degradation.

-

Stabilization: Monoethyl ether hydroquinone (4-ethoxyphenol) is added at 20 ppm to inhibit radical-initiated polymerization .

Table 2: Stabilizer Comparison

| Parameter | Monoethyl Ether Hydroquinone | MEHQ (Methyl Ether Hydroquinone) |

|---|---|---|

| CAS Number | 622-62-8 | 150-76-5 |

| Boiling Point | 78.5°C | 285°C |

| Stabilization Mechanism | Radical scavenging via phenolic -OH group | Similar radical scavenging |

| Typical Concentration | 20 ppm | 15 ± 5 ppm |

Monoethyl ether hydroquinone offers enhanced solubility in hydrophobic matrices compared to MEHQ, improving stabilizer dispersion in the acrylate matrix .

Applications in Research and Industry

Isotopic Labeling Studies

Ethyl-d5acrylate’s primary application lies in quantitative mass spectrometry, where deuterium acts as a mass tag. For example:

-

Polymer Kinetics: Tracking monomer incorporation rates in copolymerization reactions using deuterium NMR.

-

Metabolic Tracing: Studying acrylate metabolism in microbial systems via LC-MS/MS .

Polymer Science

Deuterated acrylates modify polymer properties for specialized applications:

-

Neutron Scattering: Contrast-matching in block copolymer studies.

-

Adhesive Development: Tuning glass transition temperatures (Tg) in pressure-sensitive adhesives .

Toxicological Profile

| Hazard Class | Signal Word | H-Phrases |

|---|---|---|

| Flammable Liquid | Danger | H225, H315, H319 |

| Acute Toxicity | Warning | H302, H332 |

Disposal Protocols

Incineration at >1000°C with scrubbers to prevent acrylate emission, following EPA 40 CFR Part 261 guidelines .

Future Research Directions

-

Isotope Effects: Systematic studies on deuterium’s impact on polymerization kinetics.

-

Alternative Stabilizers: Evaluating hindered amine light stabilizers (HALS) for enhanced thermal stability.

-

Biodegradation Pathways: Metabolomic profiling of deuterated acrylates in environmental systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume